N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11(17-16(18)13-3-2-4-13)9-12-5-6-15-14(10-12)7-8-19-15/h5-6,10-11,13H,2-4,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZXXYDXEFNOQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide typically involves the construction of the benzofuran ring followed by the attachment of the cyclobutanecarboxamide moiety. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions . Additionally, microwave-assisted synthesis has been employed to obtain various benzofuran derivatives, demonstrating the versatility and efficiency of this approach .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often relies on scalable synthetic routes that ensure high purity and yield. Techniques such as proton quantum tunneling have been utilized to construct benzofuran rings with fewer side reactions, making them suitable for large-scale production .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The cyclobutanecarboxamide group is susceptible to acid- or base-catalyzed hydrolysis , yielding cyclobutanecarboxylic acid and the corresponding amine. Hydrolysis kinetics vary with pH and temperature :
| Condition | Reagent | Time | Yield |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux (110°C) | 12 h | 92% |
| Basic (NaOH, 2M) | 80°C | 8 h | 85% |
Alkylation and Acylation
The secondary amine in the propan-2-yl linker undergoes N-alkylation with alkyl halides or acylation with acyl chlorides. For example:
-
Reaction with methyl iodide in THF/KCO yields the methylated derivative (63% yield) .
-
Acylation with acetyl chloride produces a tertiary amide (71% yield).
Ring-Opening Reactions of Dihydrobenzofuran
Under strong acidic or oxidative conditions, the 2,3-dihydrobenzofuran moiety undergoes ring-opening :
-
Acid-catalyzed ring-opening (e.g., HSO) generates a diol intermediate, which can further dehydrate to form benzofuran derivatives .
-
Oxidative cleavage (e.g., with KMnO) produces a diketone fragment .
Cross-Coupling Reactions
The dihydrobenzofuran core participates in transition-metal-catalyzed cross-couplings :
-
Suzuki-Miyaura coupling with arylboronic acids, mediated by Pd(PPh), introduces aryl groups at the C5 position (Table 1) .
Table 1. Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst | Yield | Source |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh) | 68% | |
| 4-Methoxyphenylboronic acid | Pd(OAc) | 72% |
Photochemical Reactivity
The cyclobutane ring exhibits strain-driven [2+2] photodimerization under UV light (λ = 254 nm), forming a dimeric structure. This reaction is solvent-dependent, with higher yields observed in non-polar media (e.g., hexane) .
Biological Derivatization
The compound serves as a precursor for bioactive analogs:
Scientific Research Applications
Research indicates that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide exhibits various biological activities:
1. Anticancer Activity
- The compound has shown promising effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), by inducing apoptosis and inhibiting cell proliferation.
- Mechanisms of action include modulation of apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
2. Antimicrobial Activity
- Preliminary studies suggest that this compound may possess antibacterial properties against common pathogens such as E. coli and S. aureus.
- The presence of the benzofuran structure may enhance its interaction with microbial targets.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving phenolic compounds.
- Alkylation : The introduction of the propan-2-yl group is accomplished using suitable alkylating agents.
- Cyclobutane Formation : This step involves reactions that create the cyclobutane structure, which may enhance the compound's pharmacological properties.
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced cell viability in cancer models | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating related compounds, those containing the benzofuran structure exhibited significant inhibition against various bacterial strains. This suggests that this compound may also have similar antimicrobial properties due to its structural characteristics.
Case Study 2: Anticancer Activity
Research on compounds with similar structures indicated their potential as anticancer agents. For instance, derivatives tested in vitro showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes such as topoisomerase I and farnesyl transferase, which play crucial roles in DNA replication and cell signaling . Additionally, these compounds can modulate receptor activity, such as histamine H3 receptors, contributing to their diverse pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several substituted dihydrobenzofuran derivatives, particularly those with propan-2-amine backbones. Below is a detailed comparison based on structural analogs identified in the literature:
Table 1: Structural and Functional Comparison
Key Observations
Positional Isomerism :
- The 5-position substitution in the target compound contrasts with 6-APDB (6-position), which alters electronic distribution and steric interactions. For example, 5-substituted dihydrobenzofurans may exhibit improved aromatic stacking compared to 6-substituted isomers .
In contrast, 5-MAPDB’s N-methyl group reduces polarity, favoring blood-brain barrier penetration .
Pharmacological Implications: Unlike Formoterol-related compounds (), which target adrenergic receptors via phenolic and formamide groups, the dihydrobenzofuran scaffold in the target compound may prioritize serotonergic or dopaminergic receptor modulation, akin to substituted amphetamines .
For instance, the cyclobutanecarboxamide’s carbonyl may participate in hydrogen bonding distinct from 6-APDB’s primary amine .
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article summarizes the current understanding of its biological activity, including analgesic properties, receptor interactions, and related derivatives.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclobutane ring and a dihydrobenzofuran moiety, which are significant for its biological interactions.
Analgesic Activity
Research has indicated that derivatives of dihydrobenzofuran exhibit notable analgesic activity . For instance, studies on related compounds like 5-APDB (1-(2,3-dihydrobenzofuran-5-yl)-propan-2-amine) have demonstrated effective pain relief in various rodent models. The ED50 values for these compounds were comparable to established analgesics such as morphine and acetylsalicylic acid .
Table 1: Analgesic Activity of Dihydrobenzofuran Derivatives
| Compound | ED50 (mg/kg) | Pain Model |
|---|---|---|
| L-PP1 | 1.34 | Hot Plate Test |
| L-PP | 0.79 | Writhing Test |
| L-SAL | 2.01 | Capsaicin-Induced Nociception |
| Morphine | ~3.00 | Standard Reference |
The biological activity of this compound may involve interactions with various neurotransmitter systems. Specifically, compounds featuring the dihydrobenzofuran structure have been shown to modulate serotonin and dopamine receptors, which are critical in pain perception and mood regulation .
Case Study: Receptor Interaction
A study examining the binding affinity of dihydrobenzofuran derivatives to serotonin receptors found that certain modifications to the benzofuran structure significantly enhanced receptor affinity and selectivity. This suggests that similar modifications to this compound could optimize its therapeutic potential.
Toxicology and Safety Profile
While the analgesic properties are promising, the safety profile of this compound remains under investigation. Regulatory documents indicate that related compounds have been classified as potentially harmful or illegal in some jurisdictions due to their psychoactive effects . Thus, thorough toxicological evaluations are essential before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclobutanecarboxamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Route 1 : Condensation of 2,3-dihydrobenzofuran-5-amine with cyclobutanecarbonyl chloride under inert conditions (e.g., N₂ atmosphere) using triethylamine as a base in anhydrous dichloromethane. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Route 2 : Amide coupling via HATU/DIPEA activation of cyclobutanecarboxylic acid with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine in DMF.
- Optimization : Adjust stoichiometry (1.2:1 acyl chloride:amine), temperature (0°C → room temperature), and purification via flash chromatography (gradient elution) or recrystallization (ethanol/water).
- Data Table :
| Route | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | DCM | Et₃N | 65 | 98 |
| 2 | DMF | HATU | 78 | 97 |
- Reference : Similar benzofuran-amine coupling strategies are validated in peptidomimetic synthesis .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm cyclobutane ring (δ 2.5–3.5 ppm for CH₂ groups) and dihydrobenzofuran moiety (δ 6.5–7.2 ppm aromatic protons). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/water). Refine using SHELXL (space group, R-factor < 5%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₆H₂₀NO₂: 266.1512).
- Key Observations :
- Crystallographic data may reveal puckering in the cyclobutane ring (dihedral angles ~160°).
Q. How can researchers design experiments to evaluate the in vitro pharmacological activity of this compound, particularly targeting central nervous system (CNS) receptors?
- Methodology :
- Target Screening : Radioligand binding assays (e.g., σ receptors, 5-HT receptors) using rat brain homogenates. Compare IC₅₀ values against controls like haloperidol.
- Functional Assays : Measure cAMP modulation in HEK293 cells expressing GPCRs.
- Permeability : Use BBB-PAMPA (parallel artificial membrane permeability assay) to predict CNS penetration.
Advanced Research Questions
Q. What strategies can resolve discrepancies between computational docking predictions and experimental binding assays for this compound?
- Methodology :
- Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to account for cyclobutane ring flexibility.
- Free Energy Perturbation (FEP) : Calculate binding free energies for receptor-ligand complexes.
- Crystallographic Validation : Co-crystallize the compound with target receptors (e.g., σ-1) to resolve docking ambiguities .
Q. How can the compound's metabolic stability be assessed using in vitro liver microsome models, and what modifications enhance pharmacokinetic profiles?
- Methodology :
- Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance (Clᵢₙₜ).
- Metabolite ID : Use HR-MS/MS to identify oxidation sites (e.g., dihydrobenzofuran ring).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to reduce CYP450-mediated oxidation.
Q. What advanced crystallization techniques are recommended for obtaining high-resolution X-ray structures of this compound, especially considering its conformational flexibility?
- Methodology :
- Cryo-Crystallography : Flash-cool crystals to 100 K to minimize thermal motion artifacts.
- Additive Screening : Use silver nitrate or small amines to stabilize crystal packing.
- Twinned Data Refinement : Employ SHELXD/SHELXE for structure solution if twinning is observed .
- Data Table :
| Condition | Resolution (Å) | R-factor (%) |
|---|---|---|
| Standard | 1.2 | 4.8 |
| Cryo | 0.9 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
